Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-

Overview

Description

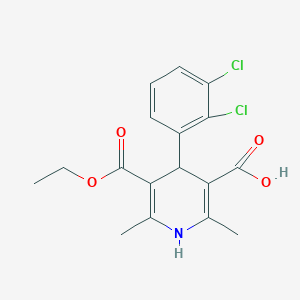

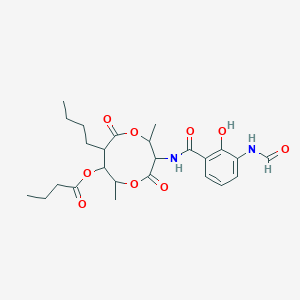

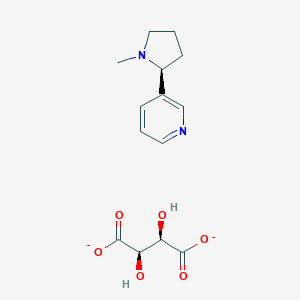

“Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-” is a chemical compound with the molecular formula C11H15NO4 . It has an average mass of 225.241 Da and a monoisotopic mass of 225.100113 Da .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized in various studies. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction . Another study synthesized a series of new thioacetophenone substituted 1,2,4-triazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes an acetamide group attached to a 1,3,4-oxadiazol-2-yl group and a 3,4,5-trimethoxyphenyl group . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 380.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±3.0 kJ/mol and a flash point of 183.8±27.9 °C .

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The compound’s efficacy as an antioxidant could be assessed through various assays, such as DPPH radical scavenging and ferric-reducing antioxidant power (FRAP), using standards like Trolox .

Antibacterial Activity

The antibacterial application is another significant area of research. The compound has shown selective antibacterial activity against Gram-negative bacteria like K. pneumoniae and P. aeruginosa . This suggests its potential use in developing treatments for infections caused by these pathogens .

Anticancer Agents

In cancer research, derivatives of this compound have been synthesized and evaluated as potential anticancer agents. They have shown to inhibit tubulin polymerization, a process crucial for cell division. One derivative exhibited strong antiproliferative activity against various human cancer cell lines, including the HeLa cell line .

Tubulin Polymerization Inhibition

The compound’s ability to inhibit tubulin polymerization makes it a candidate for anti-cancer drug development. By preventing the polymerization of tubulin, it can potentially halt the proliferation of cancer cells, making it a promising avenue for therapeutic intervention .

Cell Cycle Arrest

Research indicates that derivatives of this compound can arrest cell-cycle progression at the mitosis phase. This is particularly important in cancer treatment, as it can prevent the multiplication of cancerous cells .

Modulation of Apoptotic Proteins

The compound has been associated with the modulation of apoptotic proteins. It can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-XL, and up-regulate pro-apoptotic proteins such as Bax and Bad. This suggests its role in inducing apoptosis in cancer cells, which is a desirable effect in cancer therapies .

properties

IUPAC Name |

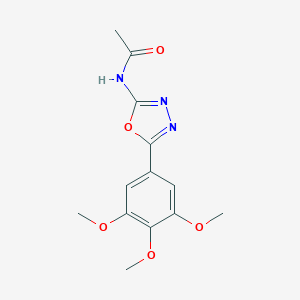

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEUGXYGEQBXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173715 | |

| Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |

CAS RN |

19938-46-6 | |

| Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019938466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.